3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one
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Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one is a chemical compound that features a cyclobutanone ring substituted with a 1-methyl-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as column chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-1H-pyrazol-1-yl)-1-propanamine
- 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid
- 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)cyclobutan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-10-5-7(4-9-10)6-2-8(11)3-6/h4-6H,2-3H2,1H3 |
InChI Key |
MKYDGBZUBOMOGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CC(=O)C2 |
Origin of Product |
United States |
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